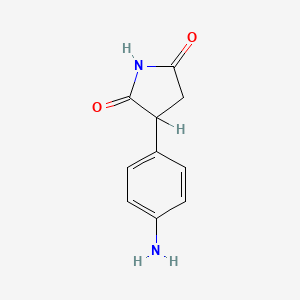

3-(4-Amino-fenil)-pirrolidina-2,5-diona

Descripción general

Descripción

3-(4-Amino-fenil)-pirrolidina-2,5-diona es un compuesto orgánico que presenta un anillo de pirrolidina sustituido con un grupo amino y un grupo fenil

Aplicaciones Científicas De Investigación

3-(4-Amino-fenil)-pirrolidina-2,5-diona tiene varias aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.

Biología: Investigado por su potencial como sonda bioquímica debido a su capacidad para interactuar con macromoléculas biológicas.

Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antimicrobianas y anticancerígenas.

Industria: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas y ópticas específicas

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de 3-(4-Amino-fenil)-pirrolidina-2,5-diona típicamente implica la reacción de 4-nitrobenzaldehído con pirrolidina-2,5-diona en condiciones reductoras. El grupo nitro se reduce a un grupo amino utilizando hidrogenación u otros agentes reductores como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto pueden involucrar procesos de hidrogenación a gran escala utilizando reactores de flujo continuo. Estos métodos aseguran un alto rendimiento y pureza del producto, manteniendo la rentabilidad y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

3-(4-Amino-fenil)-pirrolidina-2,5-diona experimenta diversas reacciones químicas, incluyendo:

Oxidación: El grupo amino puede oxidarse para formar derivados nitroso o nitro.

Reducción: El compuesto puede reducirse aún más para formar aminas secundarias.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica como nitración, sulfonación y halogenación.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄).

Principales productos formados

Oxidación: Formación de derivados nitroso o nitro.

Reducción: Formación de aminas secundarias.

Sustitución: Formación de compuestos aromáticos sustituidos.

Mecanismo De Acción

El mecanismo de acción de 3-(4-Amino-fenil)-pirrolidina-2,5-diona implica su interacción con objetivos moleculares específicos. El grupo amino puede formar puentes de hidrógeno con macromoléculas biológicas, influenciando su estructura y función. Además, el compuesto puede interactuar con enzimas y receptores, modulando su actividad y dando lugar a diversos efectos biológicos .

Comparación Con Compuestos Similares

Compuestos similares

4-Amino-fenil-pirrolidina-2,5-diona: Carece de la sustitución en la posición 3, lo que lleva a diferentes propiedades químicas.

3-(4-Nitro-fenil)-pirrolidina-2,5-diona: Contiene un grupo nitro en lugar de un grupo amino, lo que resulta en una reactividad diferente.

3-(4-Hidroxi-fenil)-pirrolidina-2,5-diona: Contiene un grupo hidroxilo, que afecta sus propiedades de unión de hidrógeno y solubilidad.

Singularidad

3-(4-Amino-fenil)-pirrolidina-2,5-diona es única debido a la presencia de un grupo amino y un anillo de pirrolidina, que confieren una reactividad química específica y actividad biológica. Esta combinación de grupos funcionales la convierte en un compuesto versátil para diversas aplicaciones en investigación e industria .

Actividad Biológica

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione, also known as WSP3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with an amino group and a phenyl group. Its molecular formula is CHNO, with a molecular weight of approximately 190.20 g/mol. The synthesis typically involves acylation reactions using pyrrolidine-2,4-diones, often facilitated by Lewis acids to enhance the electrophilicity of the carbonyl groups .

Anticonvulsant Properties

Research has demonstrated that 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione exhibits significant anticonvulsant activity . In various seizure models, it has shown efficacy that may be attributed to its ability to modulate neurotransmitter systems or ion channels within the central nervous system . The compound acts as a reversible inhibitor of the aromatase enzyme (CYP19A1), which plays a crucial role in steroidogenesis, suggesting potential applications in hormonal regulation disorders .

Analgesic and Anti-inflammatory Effects

In addition to its anticonvulsant properties, derivatives of this compound have been investigated for their analgesic and anti-inflammatory effects. These studies indicate that modifications to the phenyl ring can enhance its pharmacological profile, making it a versatile candidate for pain management therapies .

The mechanism through which 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione exerts its biological effects involves several pathways:

- Neurotransmitter Modulation : It may influence the release and uptake of key neurotransmitters such as gamma-aminobutyric acid (GABA), which is critical for seizure control.

- Enzyme Inhibition : As a reversible inhibitor of aromatase, it can modulate estrogen levels, potentially impacting conditions like breast cancer or other hormone-sensitive diseases .

- Receptor Interaction : Binding studies suggest interactions with various receptors involved in pain perception and inflammation pathways .

Comparative Analysis with Related Compounds

The biological activity of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)-pyrrolidine-2,5-dione | Contains a chlorine substituent on the phenyl ring | Anticonvulsant activity |

| 1-(2-Fluorophenyl)-3-(4-morpholinophenyl)amino-pyrrolidine-2,5-dione | Fluorine substitution on phenyl | Potential anti-cancer properties |

| 3-(4-Methylphenyl)-pyrrolidine-2,5-dione | Methyl group on phenyl | Analgesic effects |

The presence of an amino group in 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione enhances its binding affinity to certain receptors compared to other derivatives, contributing to its distinct pharmacological profile .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticonvulsant Efficacy : A study demonstrated that WSP3 significantly reduced seizure frequency in animal models compared to control groups. The mechanism was linked to enhanced GABAergic activity.

- Aromatase Inhibition : Another research effort focused on its role as an aromatase inhibitor. The compound showed reversible inhibition patterns that could be beneficial in treating hormone-dependent cancers .

- Analgesic Properties : In vitro assays indicated that derivatives of this compound exhibited notable analgesic activity in pain models, suggesting potential for development into therapeutic agents for chronic pain management .

Propiedades

IUPAC Name |

3-(4-aminophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLGSUFOCCZEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954507 | |

| Record name | 3-(4-Aminophenyl)-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32856-49-8 | |

| Record name | 3-(4'-Aminophenyl)pyrrolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032856498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Aminophenyl)-5-hydroxy-3,4-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.